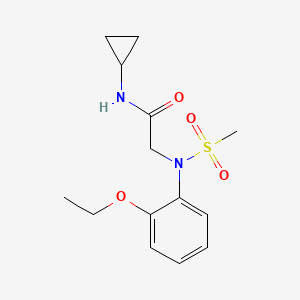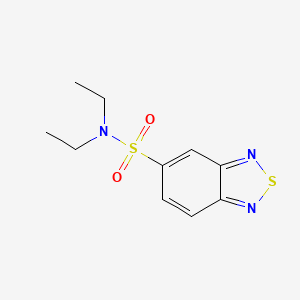![molecular formula C17H14F3NO2 B5701930 3-(4-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]acrylamide](/img/structure/B5701930.png)
3-(4-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]acrylamide, also known as MPTA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPTA is a white crystalline solid that is soluble in organic solvents and is commonly used in laboratory experiments.
作用机制
The mechanism of action of 3-(4-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]acrylamide is not well understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. 3-(4-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]acrylamide has been shown to have activity against cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to have anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects:
3-(4-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]acrylamide has been shown to have a wide range of biochemical and physiological effects in various studies. It has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. 3-(4-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]acrylamide has also been shown to have antioxidant properties and to scavenge free radicals in vitro. In addition, 3-(4-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]acrylamide has been shown to have analgesic effects in animal models.
实验室实验的优点和局限性
One advantage of using 3-(4-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]acrylamide in laboratory experiments is its high purity and stability. 3-(4-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]acrylamide is a well-characterized compound that is readily available from commercial sources. Another advantage is its versatility, as it can be used in a wide range of reactions and applications. One limitation of using 3-(4-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]acrylamide is its potential toxicity, as it has been shown to have cytotoxic effects in some studies. Therefore, appropriate safety precautions should be taken when handling 3-(4-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]acrylamide.
未来方向
There are many potential future directions for the study of 3-(4-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]acrylamide. One area of research could focus on the development of novel 3-(4-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]acrylamide derivatives with improved activity and selectivity. Another area of research could focus on the identification of the molecular targets of 3-(4-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]acrylamide and the elucidation of its mechanism of action. Additionally, further studies could investigate the potential applications of 3-(4-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]acrylamide in other fields, such as nanotechnology and environmental science.
合成方法
The synthesis of 3-(4-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]acrylamide involves the reaction of 4-methoxybenzaldehyde and 3-(trifluoromethyl)benzylamine in the presence of acetic acid and acetic anhydride. The reaction is carried out under reflux conditions, and the resulting product is purified by recrystallization.
科学研究应用
3-(4-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]acrylamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, 3-(4-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]acrylamide has been investigated as a potential drug candidate for the treatment of cancer and other diseases. In material science, 3-(4-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]acrylamide has been used as a building block for the synthesis of novel polymers and materials. In organic synthesis, 3-(4-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]acrylamide has been used as a reagent for various transformations, including the synthesis of heterocycles and other complex molecules.
属性
IUPAC Name |
(E)-3-(4-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3NO2/c1-23-15-8-5-12(6-9-15)7-10-16(22)21-14-4-2-3-13(11-14)17(18,19)20/h2-11H,1H3,(H,21,22)/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IONTUKDTVVMKOA-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)NC2=CC=CC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C(=O)NC2=CC=CC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-(4-cyanophenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5701874.png)
![1,3-benzodioxole-5-carbaldehyde [phenyl(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methylene]hydrazone](/img/structure/B5701879.png)
![1-(2-chlorobenzyl)-4-(4-ethyl-1-piperazinyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5701882.png)
![4-{[3-(1H-tetrazol-1-yl)phenoxy]methyl}benzonitrile](/img/structure/B5701888.png)
![1-(2-methoxyphenyl)-4-[(phenylthio)acetyl]piperazine](/img/structure/B5701892.png)

![7-(2-nitrophenyl)-7H-[1,2,3]triazolo[4,5-e][2,1,3]benzoxadiazole](/img/structure/B5701912.png)
![N-1,3-benzodioxol-5-yl-2-[(5-chloro-2-thienyl)carbonyl]hydrazinecarboxamide](/img/structure/B5701915.png)


![ethyl 2-{[(4,5-dimethyl-3-thienyl)carbonyl]amino}-5-isopropyl-3-thiophenecarboxylate](/img/structure/B5701942.png)